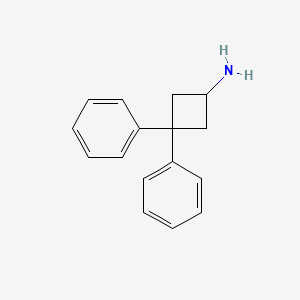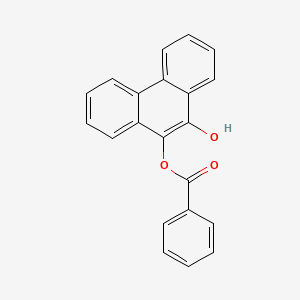
9,10-Phenanthrenediol, monobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Phenanthrenediol, monobenzoate is an organic compound derived from phenanthrene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two hydroxyl groups at the 9 and 10 positions of the phenanthrene ring, with one of these hydroxyl groups esterified with a benzoate group. The molecular structure of this compound is significant in various chemical and biological research applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Phenanthrenediol, monobenzoate typically involves the reduction of phenanthrenequinone to 9,10-Phenanthrenediol, followed by esterification with benzoic acid. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in an anhydrous ether solution to convert phenanthrenequinone to 9,10-Phenanthrenediol . The resulting diol is then reacted with benzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the monobenzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative reducing agents and esterification methods may be employed to optimize the synthesis for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Phenanthrenediol, monobenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzoate group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acylation reactions typically involve acyl chlorides and a base such as pyridine.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydro-9,10-phenanthrenediol derivatives.
Substitution: Various acylated phenanthrenediol derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Phenanthrenediol, monobenzoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 9,10-Phenanthrenediol, monobenzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. In biological systems, it may modulate the activity of enzymes and receptors, leading to its observed biological effects . The benzoate group can also enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Phenanthrenediol: Lacks the benzoate group, making it less lipophilic.
Phenanthrenequinone: An oxidized form of phenanthrene with different reactivity and biological properties.
Dihydro-9,10-phenanthrenediol: A reduced form with distinct chemical and biological characteristics.
Uniqueness
9,10-Phenanthrenediol, monobenzoate is unique due to the presence of both hydroxyl and benzoate groups, which confer distinct chemical reactivity and biological activity. The benzoate group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Eigenschaften
CAS-Nummer |
39559-48-3 |
|---|---|
Molekularformel |
C21H14O3 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
(10-hydroxyphenanthren-9-yl) benzoate |
InChI |
InChI=1S/C21H14O3/c22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)24-21(23)14-8-2-1-3-9-14/h1-13,22H |
InChI-Schlüssel |
FXVNMUNYTZMPQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


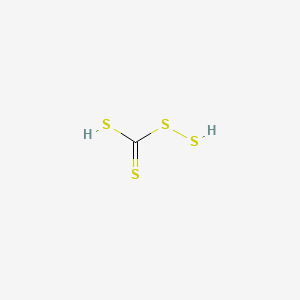


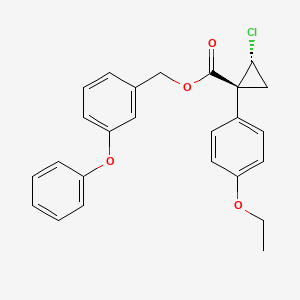

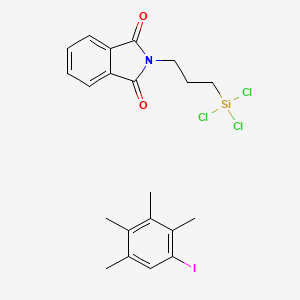
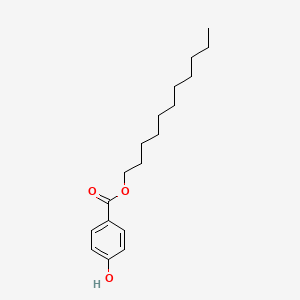
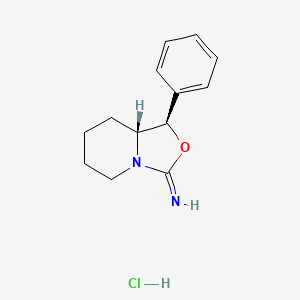
![1-Benzyl-2-[(1-benzyl-4,5-dihydroimidazol-2-yl)oxy-chlorophosphoryl]oxy-4,5-dihydroimidazole](/img/structure/B12807887.png)

![1-(3-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12807899.png)
